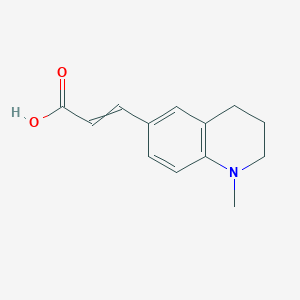

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid

Description

3-(1-Methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid is a synthetic organic compound featuring a partially hydrogenated quinoline core (3,4-dihydro-2H-quinoline) substituted with a methyl group at the nitrogen atom and an acrylic acid (prop-2-enoic acid) moiety at the 6-position. The acrylic acid group confers acidity (pKa ~4–5), making the compound ionizable at physiological pH, which influences solubility and bioavailability.

Properties

IUPAC Name |

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGKTAQBXMCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101181424 | |

| Record name | 3-(1,2,3,4-Tetrahydro-1-methyl-6-quinolinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68032-00-8 | |

| Record name | 3-(1,2,3,4-Tetrahydro-1-methyl-6-quinolinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68032-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,4-Tetrahydro-1-methyl-6-quinolinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 1-methyl-3,4-dihydroquinoline and an appropriate propenoic acid derivative.

Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.

Substitution: The compound can undergo substitution reactions at the quinoline moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include quinoline-2,4-dione derivatives, propanoic acid derivatives, and various substituted quinoline compounds.

Scientific Research Applications

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Target Compound:

- Core: 1-Methyl-3,4-dihydro-2H-quinoline (partially saturated quinoline).

- Substituent: Prop-2-enoic acid (acrylic acid) at position 4.

- Key Functional Groups: Tertiary amine (quinoline N-methyl), conjugated double bond (acrylic acid).

Compound:

6-(3-Carboxy-2-hydroxy-4-{[1-hydroxy-3-(3-methoxyphenyl)prop-2-en-1-ylidene]amino}-6-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

- Core : Oxane (sugar-like ring) with multiple hydroxyl groups.

- Substituents: Methoxyphenyl-enamine, phenolic hydroxyl, and carboxylic acid groups.

- Key Functional Groups : Glycosidic linkage, enamine, and aromatic methoxy groups .

Comparison: The target compound is smaller (MW ~245 g/mol estimated) and less polar due to its partially saturated quinoline core and single acrylic acid group. In contrast, the compound (MW ~600 g/mol estimated) is highly polar, featuring glycosylation, phenolic hydroxyls, and multiple ionizable groups, which enhance water solubility but limit membrane permeability.

Physicochemical Properties

Analysis : The target compound’s lipophilicity (logP ~2.5) suggests favorable passive diffusion across biological membranes, whereas the compound’s polarity (logP ~-1.2) limits bioavailability without active transport mechanisms. The acrylic acid in the target compound provides a single ionizable site, while the compound’s multiple acidic/basic groups complicate its pharmacokinetic profile .

Biological Activity

Overview

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a quinoline moiety with a propenoic acid group, making it an interesting subject for medicinal chemistry and biological research. Its synthesis generally involves the reaction of 1-methyl-3,4-dihydroquinoline with propenoic acid derivatives under specific conditions, often utilizing catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and death. This indicates a potential role in cancer treatment strategies, particularly in targeting specific types of tumors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : The compound can interact with receptors that regulate cell signaling pathways related to inflammation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Quinoline | Basic quinoline | Antimicrobial properties |

| 4-Hydroxyquinoline | Hydroxylated quinoline | Antimicrobial and anticancer effects |

| 2-Hydroxyquinoline | Hydroxylated quinoline | Antimicrobial properties |

This compound stands out due to its combination of both quinoline and propenoic acid functionalities, which enhance its biological activity profile compared to other derivatives.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics. This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Investigation into Anticancer Properties

In another study focusing on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs targeting specific signaling pathways involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.